Tert-butyl 2-amino-2-ethylbutanoate
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Overview
Description
Tert-butyl 2-amino-2-ethylbutanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of butanoic acid, featuring a tert-butyl group, an amino group, and an ethyl group attached to the butanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 2-bromo-2-ethylbutanoate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials, such as tert-butyl 2-bromo-2-ethylbutanoate, are reacted with ammonia or an amine in the presence of a solvent and a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 2-amino-2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The ethyl group contributes to the compound’s overall hydrophobicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-2-methylbutanoate
- Tert-butyl 2-amino-2-propylbutanoate
- Tert-butyl 2-amino-2-isobutylbutanoate
Uniqueness
Tert-butyl 2-amino-2-ethylbutanoate is unique due to its specific combination of functional groups and structural features. The presence of the tert-butyl group provides steric hindrance, while the amino and ethyl groups contribute to its reactivity and potential biological activity. This combination makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-ethylbutanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-10(11,7-2)8(12)13-9(3,4)5/h6-7,11H2,1-5H3 |
InChI Key |
UKRAPIHZRKJIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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